molecular formula C13H8BrNO2 B13353857 2-(Benzo[d]oxazol-2-yl)-5-bromophenol

2-(Benzo[d]oxazol-2-yl)-5-bromophenol

Cat. No.: B13353857
M. Wt: 290.11 g/mol
InChI Key: IKSMWVIRNGZJQQ-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-yl)-5-bromophenol is a heterocyclic compound that contains both a benzoxazole and a bromophenol moiety Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-bromophenol typically involves the formation of the benzoxazole ring followed by bromination. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. Subsequent bromination of the phenol ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-yl)-5-bromophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Benzo[d]oxazol-2-yl)-5-bromophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-5-bromophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]oxazol-2-yl)-5-bromophenol is unique due to the combination of the benzoxazole ring and the bromophenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-bromophenol

InChI

InChI=1S/C13H8BrNO2/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H

InChI Key

IKSMWVIRNGZJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)Br)O

Origin of Product

United States

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